Ethyl 6-chloro-4-methoxynicotinate

Description

Significance of Pyridine-Based Heterocycles in Synthetic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic properties, arising from the electronegative nitrogen atom, render the ring electron-deficient and influence its reactivity. nih.gov This allows for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, making pyridine and its derivatives highly versatile in the synthesis of complex molecules. numberanalytics.comslideshare.net

The pyridine nucleus is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its generally good water solubility, makes it a favored component in drug design. nih.govnih.gov Many FDA-approved drugs contain a pyridine moiety, highlighting its importance in medicinal chemistry for treating a wide array of diseases. nih.gov Furthermore, pyridine derivatives find applications in material science, catalysis, and as ligands in coordination chemistry. numberanalytics.comnih.gov

Overview of Halogenated and Methoxylated Pyridine Esters in Organic Synthesis

The introduction of halogen and methoxy (B1213986) substituents onto the pyridine ester framework significantly modifies its chemical reactivity and properties. Halogen atoms, being good leaving groups, provide a handle for further functionalization through various cross-coupling and nucleophilic substitution reactions. mdpi.comorganic-chemistry.org The position of the halogen on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic attack. nih.gov This strategic placement allows for the regioselective introduction of a wide range of substituents, expanding the molecular diversity achievable from a single halogenated precursor. organic-chemistry.org

Structural Context of Ethyl 6-chloro-4-methoxynicotinate within Pyridine Carboxylate Derivatives

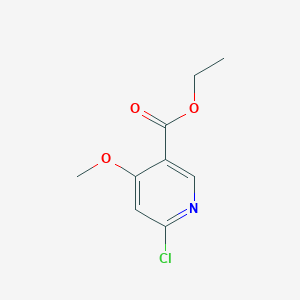

This compound is a specific example of a pyridine carboxylate derivative that embodies the principles discussed above. Its structure features a pyridine ring substituted with an ethyl ester group at the 3-position (the nicotinate (B505614) core), a chlorine atom at the 6-position, and a methoxy group at the 4-position. chemscene.com

The ethyl ester at the 3-position provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. The chlorine atom at the 6-position is a key reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups. The methoxy group at the 4-position electronically influences the reactivity of the pyridine ring, potentially directing the outcome of synthetic transformations. This specific arrangement of functional groups makes this compound a valuable and versatile intermediate in the synthesis of more complex and potentially biologically active molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261844-15-8 | chemscene.combldpharm.com |

| Molecular Formula | C₉H₁₀ClNO₃ | chemscene.com |

| Molecular Weight | 215.63 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | chemscene.com |

| LogP | 1.9203 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Properties

IUPAC Name |

ethyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCODEQGVODZIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Chloro 4 Methoxynicotinate

Historical Development of Synthetic Routes to Halogenated Nicotinate (B505614) Esters

The field of pyridine (B92270) chemistry originated with the isolation of pyridine from bone oil in the 19th century, with coal tar serving as a major source for many years. illinois.edu However, the increasing demand for structurally complex pyridines for applications in bioactive compounds necessitated the development of targeted synthetic methods. illinois.edu Halogenated pyridines, including nicotinate esters, have become particularly important as versatile intermediates. acs.orgchemrxiv.org They serve as foundational materials for constructing a wide array of functional molecules through cross-coupling reactions and nucleophilic substitutions. chemrxiv.orgchemrxiv.orgresearchgate.net Early methods for halogenation often required harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic substitution. chemrxiv.orgiust.ac.ir The evolution of synthetic strategies has thus moved towards more sophisticated and regioselective techniques, enabling the precise placement of halogen atoms and other functional groups on the pyridine scaffold, which is essential for synthesizing complex targets like Ethyl 6-chloro-4-methoxynicotinate.

De Novo Synthesis Approaches to the Pyridine Ring System Bearing Key Substituents

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful strategy for creating highly substituted pyridines that may be inaccessible through the functionalization of a pre-existing ring. chemrxiv.orgcolab.ws These methods build the heterocyclic core with the desired substituents or their precursors already in place.

Several classical and modern de novo approaches are applicable:

Hantzsch Pyridine Synthesis : This is a well-established multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized to the corresponding pyridine. researchgate.net By carefully selecting the starting components, one can introduce substituents at various positions on the ring.

Multicomponent Reactions (MCRs) : Beyond the Hantzsch synthesis, various other MCRs have been developed. For instance, a four-component reaction involving aldehydes, β-keto esters, anilines, and malononitrile (B47326) can yield polysubstituted pyridines, often facilitated by catalysts like SnCl₂·2H₂O. nih.gov

Diels-Alder Type Reactions : The pyridine core can be assembled through [4+2] cycloaddition reactions involving heteroatomic dienes, which can offer high regioselectivity for producing complex substitution patterns. researchgate.net

These methods provide a convergent route to pyridine cores that can then be further modified to yield the final product.

Esterification Reactions for the Introduction of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-3 position (the "nicotinate" portion) is typically introduced via esterification of the corresponding nicotinic acid precursor. The most common and straightforward method is the Fischer-Speier esterification .

This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of ethanol or by removing the water formed during the reaction. scholarsresearchlibrary.com

Table 1: Representative Conditions for Nicotinate Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux | Methyl Nicotinate scholarsresearchlibrary.com |

| 4-chloro-6-methoxynicotinic acid | Ethanol | Sulfuric Acid | Reflux | Ethyl 4-chloro-6-methoxynicotinate |

Directed Halogenation Strategies on Pyridine Scaffolds

Introducing a chlorine atom specifically at the C-6 position of the pyridine ring requires a regioselective halogenation strategy. Direct electrophilic halogenation of pyridine is generally difficult and often requires harsh conditions, leading to a lack of selectivity. chemrxiv.org Modern synthetic chemistry has overcome this challenge through directed methods.

One advanced strategy involves the use of specially designed phosphine (B1218219) reagents. acs.orgchemrxiv.org This method proceeds via two key steps:

Phosphonium (B103445) Salt Formation : A heterocyclic phosphine reagent is selectively installed at the desired position on the pyridine ring (e.g., C-4 or C-6), forming a highly electrophilic phosphonium salt. This step activates the position for subsequent reaction.

Nucleophilic Displacement : The phosphonium group acts as an excellent leaving group and is displaced by a halide nucleophile (e.g., from LiCl or HCl). chemrxiv.org

This approach allows for the precise halogenation of otherwise unactivated or complex pyridine derivatives, making it a powerful tool for the late-stage functionalization of pharmaceuticals and agrochemicals. acs.orgchemrxiv.orgresearchgate.net Computational studies suggest this transformation proceeds via an SNAr pathway where the cleavage of the C-P bond is often the rate-determining step. acs.org

Introduction of Methoxy (B1213986) Functionality via Nucleophilic Substitution Reactions

The introduction of a methoxy group at the C-4 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. iust.ac.irquimicaorganica.org The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. nih.govstackexchange.com

The mechanism involves two main steps:

Nucleophilic Attack : A strong nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), attacks the C-4 position, which bears a suitable leaving group (typically a halogen like chlorine or bromine). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Expulsion : The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the anionic intermediate is key to the reaction's success. For attack at the C-4 position, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, which provides significant stabilization and facilitates the reaction. stackexchange.com

In a plausible synthetic route to this compound, a key step would involve the selective methoxylation of a di-halogenated precursor, such as Ethyl 4,6-dichloronicotinate .

In this scenario, the chlorine atom at the C-4 position is more activated towards nucleophilic attack than the one at C-6. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the methoxide reagent), it is possible to achieve selective substitution of the C-4 chlorine atom with a methoxy group, leaving the C-6 chlorine atom intact. stackexchange.com This selectivity is crucial for building the final substitution pattern of the target molecule.

Catalytic Approaches in this compound Synthesis

Catalysis plays an indispensable role in modern organic synthesis, improving reaction rates, yields, and selectivity while often allowing for milder reaction conditions. mdpi.com The synthesis of this compound can benefit from various catalytic approaches in its different stages.

Acid Catalysis : As mentioned, strong acids like H₂SO₄ are standard catalysts for the esterification of the nicotinic acid precursor. scholarsresearchlibrary.com

Metal Catalysis : Transition metals are widely used. For instance, copper-catalyzed reactions have been developed for the methoxylation of aryl and heteroaryl halides, offering an alternative to traditional SNAr conditions. google.com Palladium catalysts are fundamental in cross-coupling reactions (e.g., Suzuki, Heck) if further modifications on the halogenated pyridine ring were desired. nih.gov

Organocatalysis : The directed halogenation using phosphine reagents can be considered a form of organocatalysis, where a small organic molecule facilitates the transformation without being incorporated into the final product.

The use of catalysis is essential for creating complex molecules like this compound in an efficient, controlled, and environmentally conscious manner. mdpi.com

Chemical Transformations and Reaction Pathways of Ethyl 6 Chloro 4 Methoxynicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 6-chloro-4-methoxynicotinate is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the presence of electron-withdrawing groups and a good leaving group. libretexts.org The electron-deficient nature of the pyridine ring, enhanced by the ester group, makes it a viable substrate for such transformations.

Reactivity of the Chlorine Atom at the C-6 Position

The chlorine atom at the C-6 position is the primary site for nucleophilic attack. Its reactivity as a leaving group is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the C-3 position. Nucleophiles can readily displace the chloride ion, leading to a variety of substituted pyridine derivatives. For instance, reactions with amines or thiols can be employed to introduce new functional groups at this position.

The general mechanism for SNAr at the C-6 position involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom and the ester group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Reactivity of the Methoxy (B1213986) Group at the C-4 Position

While the chlorine at C-6 is the more reactive site, the methoxy group at the C-4 position can also undergo nucleophilic substitution, albeit under more forcing conditions. The methoxy group is a poorer leaving group than chloride. However, in the absence of a more reactive leaving group or with highly reactive nucleophiles, substitution at the C-4 position can be achieved. The regioselectivity of nucleophilic attack is influenced by the electronic properties of the substituents on the ring.

In some cases, transetherification reactions have been observed where a different alkoxy group displaces the methoxy group. nih.gov The success of such reactions often depends on the specific nucleophile and reaction conditions employed.

Stereoelectronic Influences on Substitution Patterns

Stereoelectronic effects play a crucial role in determining the regioselectivity and rate of nucleophilic aromatic substitution on the pyridine ring. youtube.com The orientation of the incoming nucleophile and the departing leaving group relative to the plane of the aromatic ring can influence the transition state energy. The most favorable pathway involves an attack trajectory that allows for maximum orbital overlap between the nucleophile, the ring's π-system, and the leaving group's orbital.

The electron-donating methoxy group at C-4 and the electron-withdrawing ester group at C-3 create a specific electronic environment that directs incoming nucleophiles preferentially to the C-6 position. The resonance stabilization of the Meisenheimer intermediate is most effective when the negative charge can be delocalized onto the nitrogen atom and the carbonyl oxygen of the ester group, a scenario that strongly favors substitution at the C-2 and C-6 positions.

Ester Hydrolysis and Transesterification Reactions of the Ethyl Carboxylate

The ethyl carboxylate group at the C-3 position can undergo typical ester reactions, such as hydrolysis and transesterification.

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-4-methoxynicotinic acid. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with an alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit the requirements of a particular synthetic route.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orggcwgandhinagar.com The presence of the electron-withdrawing ester group further deactivates the ring.

However, the methoxy group at the C-4 position is an activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy group are C-3 and C-5. The C-3 position is already substituted, leaving the C-5 position as the most likely site for electrophilic attack. Despite the deactivating effects, under specific and often harsh reaction conditions, some electrophilic substitutions may be possible. It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible on pyridines as the Lewis acid catalyst complexes with the nitrogen atom, further deactivating the ring. quimicaorganica.org

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-6 position of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester to form a C-C bond. researchgate.net This method is widely used to introduce aryl or vinyl substituents at the C-6 position.

Heck Reaction: The Heck reaction, also palladium-catalyzed, couples the aryl chloride with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction provides a route to vinyl-substituted pyridines.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the aryl chloride with a terminal alkyne, leading to the formation of an alkynyl-substituted pyridine. wikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. organic-chemistry.org This is a versatile method for introducing a wide range of amino groups at the C-6 position.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Modification of the Ester Group for Diversified Reactivity

The ethyl ester functionality at the C3 position of the pyridine (B92270) ring is a key site for initial structural diversification. While direct modification of this group in ethyl 6-chloro-4-methoxynicotinate is not extensively documented in publicly available research, standard organic chemistry transformations can be applied to generate a wide array of derivatives.

One common strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-chloro-4-methoxynicotinic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a water/alcohol solvent mixture, followed by acidic workup. The resulting carboxylic acid is a pivotal intermediate that opens up a vast landscape of further modifications.

The carboxylic acid can be coupled with a diverse range of amines to form amides, a reaction often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). This approach allows for the introduction of a virtually limitless variety of substituents, enabling fine-tuning of the molecule's properties.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, (6-chloro-4-methoxypyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by etherification or by conversion to a leaving group for subsequent nucleophilic substitution reactions.

Alternatively, the ethyl ester can undergo transesterification reactions with different alcohols under acidic or basic catalysis to yield other alkyl or aryl esters, thereby modulating the lipophilicity and metabolic stability of the parent compound.

Table 1: Potential Modifications of the Ester Group

| Starting Material | Reagents and Conditions | Product | Potential for Further Diversification |

| This compound | 1. NaOH, H₂O/EtOH2. HCl | 6-Chloro-4-methoxynicotinic acid | Amide coupling, reduction to alcohol, esterification |

| 6-Chloro-4-methoxynicotinic acid | R-NH₂, EDC, DIPEA | N-substituted-6-chloro-4-methoxynicotinamide | Introduction of diverse R groups |

| 6-Chloro-4-methoxynicotinic acid | LiAlH₄, THF | (6-Chloro-4-methoxypyridin-3-yl)methanol | Ether synthesis, conversion to halides |

| This compound | R-OH, H⁺ or RO⁻ | Alkyl/Aryl 6-chloro-4-methoxynicotinate | Alteration of ester substituent |

Introduction of Amine and Other Heterocyclic Substituents via Nucleophilic Displacement

The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide range of nitrogen-based nucleophiles, including primary and secondary amines, as well as various heterocyclic moieties. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.

The reaction typically involves heating the this compound with the desired amine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Expansion of the Nicotinate (B505614) Core with Fused Ring Systems

While specific examples starting from this compound are not readily found in the literature, the functional groups present on the molecule offer synthetic handles for the construction of fused bicyclic and polycyclic systems. Such strategies are of great interest for creating more rigid and conformationally constrained analogues, which can lead to higher binding affinities and selectivities for biological targets.

One hypothetical approach could involve the initial substitution of the C6-chloro group with a nucleophile containing a second reactive site. For instance, reaction with a bifunctional nucleophile like ethylenediamine (B42938) could introduce an aminoethyl side chain. Subsequent intramolecular cyclization, potentially after modification of the ester group or the methoxy (B1213986) group, could lead to the formation of a fused diazepine (B8756704) or a similar heterocyclic ring.

Another potential strategy could involve a multi-step sequence starting with the modification of the ester group to an appropriate functional group that can participate in a cyclization reaction with a substituent introduced at the C6 position. The development of such synthetic routes would significantly expand the chemical space accessible from the this compound scaffold.

Synthesis of Chiral Analogues and Enantioselective Transformations

The synthesis of chiral analogues is a critical aspect of modern drug discovery, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. While this compound itself is achiral, chirality can be introduced through various derivatization strategies.

One common method is to couple the 6-chloro-4-methoxynicotinic acid (obtained from ester hydrolysis) with a chiral amine or alcohol. This results in the formation of diastereomers that can often be separated by chromatography. Alternatively, a racemic mixture of a chiral derivative can be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by classical resolution with a chiral resolving agent.

Enantioselective transformations can also be employed to create specific stereoisomers. For example, if a derivative of this compound contains a prochiral center, such as a ketone, it could be reduced enantioselectively using a chiral reducing agent like a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) to yield a specific enantiomer of the corresponding alcohol.

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Systematic derivatization of the this compound core is essential for establishing robust structure-activity relationships (SAR). nih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov By methodically altering different parts of the molecule and assessing the impact on its activity, researchers can build a comprehensive understanding of the pharmacophore. nih.gov

For the this compound scaffold, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogues with variations at the C3 (ester/amide), C4 (methoxy), and C6 (chloro/substituted) positions.

Table 2: Systematic Derivatization for SAR Studies

| Position of Modification | Type of Variation | Rationale |

| C3 Position | - Vary the ester alkyl chain (e.g., methyl, propyl, benzyl)- Synthesize a library of amides with diverse amines (aliphatic, aromatic, cyclic) | To probe the steric and electronic requirements of the binding pocket in this region. To modulate solubility and hydrogen bonding capacity. |

| C4 Position | - Demethylation to the 4-hydroxy derivative- Etherification with different alkyl or aryl groups | To investigate the role of the methoxy group as a hydrogen bond acceptor and to explore the effect of steric bulk at this position. |

| C6 Position | - Substitution with a wide range of amines and heterocycles- Introduction of sulfur and oxygen nucleophiles- Carbon-carbon bond formation via cross-coupling reactions | To explore the impact of different substituents on potency and selectivity. To modulate physicochemical properties such as pKa and lipophilicity. |

The data generated from these systematic modifications would be crucial for the iterative design of more potent and selective compounds. For instance, if it is found that a large, hydrophobic substituent at the C6 position enhances activity, subsequent rounds of synthesis would focus on exploring a wider range of such substituents. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry. nih.gov

Role As a Building Block in Complex Organic Synthesis

Precursor for Advanced Pharmaceutical Intermediates

Ethyl 6-chloro-4-methoxynicotinate is a documented starting material in the synthesis of advanced pharmaceutical intermediates. Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. For example, it has been utilized in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are investigated for their potential in treating various cancers, including liver and prostate cancer. In these synthetic pathways, the compound undergoes reactions such as reduction of the ester group to an alcohol, which then serves as a point for further elaboration of the molecule. Patent literature also demonstrates its use in palladium-catalyzed cross-coupling reactions to synthesize complex bicyclic systems intended as therapeutic agents.

Utility in Agrochemical Synthesis

While direct applications of this compound in commercial agrochemicals are not extensively documented in public literature, the chloropyridine scaffold is a well-established toxophore in the agrochemical industry. Compounds containing this structural motif are frequently found in herbicides and fungicides. The reactivity of the chloro and ester groups allows for the synthesis of a wide array of derivatives, making this class of compounds highly valuable for screening and development in crop protection research. The utility of structurally similar compounds in creating effective herbicides and fungicides highlights the potential of this compound for applications in this field.

Construction of Fused Heterocyclic Ring Systems

The compound is an excellent substrate for constructing fused heterocyclic ring systems. The chlorine atom at the 6-position acts as a leaving group, enabling intramolecular or intermolecular cyclization reactions to form bicyclic or polycyclic structures. This is a critical strategy for building complexity in organic molecules. For instance, the chloro group can be displaced by a nucleophile from a side chain attached elsewhere on the molecule, leading to the formation of a new ring fused to the original pyridine (B92270) core. This approach is evident in the synthesis of complex heterocyclic molecules where this compound is used as a foundational scaffold to which other rings are fused, often through metal-catalyzed coupling reactions.

Application in Natural Product Total Synthesis Approaches

The total synthesis of natural products involves the complete chemical synthesis of complex molecules from simple, commercially available starting materials. While this compound is a versatile building block for novel, human-designed molecules in medicinal chemistry, its specific use in the total synthesis of naturally occurring compounds is not prominently featured in published research. The structural motifs present in this compound are analogous to those in some heterocyclic alkaloids, but its primary documented applications are centered on the synthesis of pharmaceutical and other functional molecules rather than the replication of natural products.

Strategic Importance in Divergent Synthetic Pathways for Chemical Libraries

Divergent synthesis is a powerful strategy used in drug discovery to generate a large number of structurally related compounds from a single starting material. This compound is an ideal scaffold for such an approach due to its multiple, orthogonally reactive functional groups. This allows for the selective modification of different parts of the molecule to create a diverse chemical library for biological screening.

Key Reactive Sites for Divergent Synthesis:

C6-Chloro Group: Can be substituted with various nucleophiles (amines, alcohols, thiols) or used in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce carbon-carbon or carbon-heteroatom bonds.

C3-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to a variety of amides through reaction with different amines.

C4-Methoxy Group: Can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

This multi-handle approach enables the creation of a large matrix of compounds from a common core, which is highly efficient for exploring structure-activity relationships (SAR) in drug development programs. The ability to generate molecular diversity from a common intermediate is a cornerstone of modern medicinal chemistry.

Compound Properties

| Property | Value |

| CAS Number | 1261844-15-8 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | Ethyl 6-chloro-4-methoxypyridine-3-carboxylate |

Investigation of Biological Activity and Molecular Mechanisms in in Vitro Systems

Enzyme Inhibition Studies of Ethyl 6-chloro-4-methoxynicotinate Analogues

The pyridine (B92270) carboxylic acid scaffold, characteristic of this compound, is present in numerous molecules that have been investigated for their ability to inhibit various enzymes.

Molecular Target Identification and Validation in Biochemical Assays

Analogues of nicotinic acid have been identified as modulators of several key enzymes involved in metabolism and inflammation. Biochemical assays have been instrumental in identifying and validating these molecular targets.

Nicotinamide (B372718) N-methyltransferase (NNMT): This enzyme is involved in the metabolism of nicotinamide and has been implicated in various diseases. Certain nicotinamide analogues act as "turnover inhibitors" of NNMT, where the enzyme metabolizes the inhibitor into a more potent, charged product that then strongly inhibits the enzyme. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the NAD+ salvage pathway. A nicotinate (B505614) compound, CHS-828 nicotinate (also known as GMX1778), has been identified as a competitive inhibitor of NAMPT with an IC50 value under 25 nM. nih.gov

Tyrosinase: This enzyme is crucial for melanin (B1238610) synthesis. A nicotinic acid derivative, nicotinic acid hydroxamate (NAH), has been shown to inhibit tyrosinase activity in murine melanoma B16F10 cells in a dose-dependent manner. nih.gov

Inflammatory Enzymes (COX-2, iNOS): In studies using LPS/INFγ-stimulated RAW 264.7 macrophage cells, novel synthesized nicotinic acid derivatives demonstrated significant anti-inflammatory activity. They were shown to inhibit the expression and activity of key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as reduce the levels of inflammatory cytokines like TNF-α and IL-6. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

The specific examples provided in the outline highlight diverse enzymatic targets, and research on nicotinic acid analogues has touched upon some of these areas.

MEK Inhibition: The Mitogen-Activated Protein Kinase Kinase (MEK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade in cell proliferation. Contrary to inhibition, one study found that the nicotinic acid derivative, nicotinic acid hydroxamate (NAH), activates this pathway. Treatment of B16F10 melanoma cells with NAH led to increased phosphorylation of MEK and ERK. nih.gov This upregulation was linked to the compound's ability to downregulate melanin synthesis by inhibiting the Microphthalmia-associated transcription factor (MITF). nih.gov This demonstrates a modulatory, rather than purely inhibitory, interaction with this key kinase pathway.

DXPS Inhibition: 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) is a bacterial enzyme essential for the biosynthesis of isoprenoids and certain vitamins, making it a target for novel antibiotics. nih.gov Inhibitors such as alkyl acetylphosphonates have been investigated for this target. nih.govjohnshopkins.edunih.gov However, current research has not established a link between nicotinic acid derivatives and the inhibition of DXPS.

HIV Integrase: The HIV-1 integrase (IN) enzyme is essential for viral replication and a key target for antiretroviral drugs. nih.goviapac.org Notably, four of the five FDA-approved integrase inhibitors contain a pyridine moiety, underscoring the importance of this chemical scaffold. nih.gov Research has shown that 2-hydroxy-3-pyridylacrylic acid derivatives, which are structurally related to nicotinic acid, act as novel HIV integrase inhibitors. nih.gov These compounds were shown to inhibit the strand transfer step of integration, a mechanism shared by many clinically successful inhibitors. nih.gov

Receptor Modulation Studies with Nicotinate Derivatives

Nicotinate derivatives are well-known for their interaction with specific G-protein coupled receptors (GPCRs), which has been extensively characterized through ligand-binding and functional assays.

Ligand-Binding Assays and Affinity Determination

The primary molecular target for the therapeutic effects of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G. youtube.com Ligand-binding assays have been crucial in characterizing the interaction of various nicotinate derivatives with this receptor.

Radioligand binding studies, often using [3H]nicotinic acid, have been employed to determine the binding affinity (Kd) of nicotinic acid and the inhibition constant (Ki) of its analogues. These assays confirm that nicotinic acid binds with high affinity to GPR109A. nih.gov Site-directed mutagenesis studies have identified key amino acid residues within the receptor that are critical for ligand binding, including Arg111 in transmembrane helix 3 (TMH3), which serves as an anchor for the carboxylate group of the ligands, and other residues in TMH2, TMH7, and extracellular loop 2 (ECL2) that interact with the pyridine ring. nih.gov

| Compound | Receptor | Assay Type | Affinity Constant (Ki/Kd) | Source |

| Nicotinic Acid | Human GPR109A | [3H]NA Competition | ~0.1 - 0.7 µM | researchgate.net |

| Acipimox | Human GPR109A | Functional (Lipolysis) | ~5 µM | researchgate.net |

| Nicotinic Acid | Human GPR109B | Functional (GTPγS) | ~1000-fold weaker than GPR109A | researchgate.net |

| 9-cis-Retinoic Acid | RXRα | [3H]9-cis-RA Binding | 15.7 nM (Kd) | nih.gov |

| all-trans-Retinoic Acid | RARα | [3H]t-RA Binding | 0.4 nM (Kd) | nih.gov |

This table is interactive. Click on the headers to sort.

Functional Assays for Receptor Activation or Antagonism

Functional assays confirm whether ligand binding translates into a biological response, such as receptor activation (agonism) or blockade (antagonism).

Nicotinic Acid Receptors (GPR109A): Nicotinic acid and its analogues like Acipimox are full agonists of GPR109A. researchgate.net Activation of this Gi-coupled receptor leads to a measurable decrease in intracellular cyclic AMP (cAMP) levels. youtube.com This mechanism is responsible for the primary therapeutic effect of niacin: the inhibition of lipolysis in adipocytes, which express high levels of GPR109A. researchgate.net This agonist activity has been confirmed in various functional assays, including the inhibition of forskolin-stimulated cAMP accumulation and stimulation of [35S]GTPγS binding. researchgate.net In contrast, nicotinamide, the amide derivative, has virtually no agonist activity at GPR109A. researchgate.net

Retinoic Acid Receptors (RARs): Retinoic acid receptors are nuclear receptors that bind all-trans-retinoic acid (ATRA) and are critical for gene regulation in development and differentiation. youtube.com While nicotinic acid derivatives are not direct ligands for RARs, evidence suggests a functional interaction between their signaling pathways. Studies in human myeloblastic leukemia cells have shown that nicotinamide can cooperate with both retinoic acid and vitamin D3 to regulate cell differentiation and cell cycle arrest. nih.gov This indicates a potential for crosstalk between the NAD+ metabolic pathways, influenced by nicotinates, and the retinoid signaling cascade.

5-HT1A/5-HT2A Receptors: These are subtypes of the serotonin (B10506) receptor family. While some antipsychotic drugs target the 5-HT2A receptor, there is limited evidence directly linking nicotinic acid derivatives to this receptor. youtube.com Pharmacological studies have investigated the interaction between nicotine (B1678760) (a different pyridine-containing compound) and these receptors, finding that stimulation of either 5-HT2A or 5-HT2C receptors can attenuate the discriminative stimulus effects of nicotine in rats. nih.gov This suggests an inhibitory influence of the serotonin system on the nicotinic system, but a direct modulatory role for nicotinic acid itself on 5-HT1A/5-HT2A receptors has not been clearly established.

Mechanistic Investigations of Cellular Pathways in In Vitro Models

Beyond direct enzyme or receptor interactions, studies have explored the broader effects of nicotinate derivatives on complex cellular pathways in vitro, particularly in the context of fibrosis and bacterial replication.

Anti-fibrotic Mechanisms: Nicotinic acid has demonstrated significant anti-fibrotic effects in in vitro models of liver fibrosis. Studies using hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, show that nicotinic acid can prevent their activation. nih.gov This is achieved by blocking the expression of α-smooth muscle actin (α-SMA), a key marker of HSC activation. nih.gov The underlying mechanism appears to involve the attenuation of oxidative stress and the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β) and its downstream effectors. nih.govnih.gov By reducing TGF-β, nicotinic acid leads to decreased extracellular matrix deposition, suggesting a potential role as an anti-fibrotic agent. nih.gov

DNA Gyrase/Topoisomerase IV Inhibition: Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibiotics, particularly the fluoroquinolone class. nih.gov These enzymes are essential for managing DNA topology during replication. While some pyridine-containing compounds like the 1,8-naphthyridinones (e.g., nalidixic acid) are known topoisomerase inhibitors, there is no direct evidence to suggest that nicotinic acid or its simple derivatives like this compound function via this mechanism. nih.gov In fact, some nicotinic acid derivatives are known to possess antibacterial activity against Mycobacterium through a different mechanism: the inhibition of peptide synthesis. nih.gov Therefore, while topoisomerase inhibition is a critical antibacterial strategy, it is not a recognized mechanism for this class of compounds.

Structure-Biological Activity Relationships within this compound Analogues

The establishment of structure-biological activity relationships is a cornerstone of medicinal chemistry, providing a roadmap for the rational design of more potent and selective therapeutic agents. For this compound analogues, this would involve the synthesis and in vitro evaluation of a series of related compounds to determine how specific structural modifications influence their biological effects.

Impact of Substituent Modifications on In Vitro Potency

To understand the impact of substituent modifications on the in vitro potency of this compound analogues, a systematic investigation would be required. This would involve modifying the core structure at key positions and assessing the resulting changes in a relevant biological assay. The primary points of modification on the this compound scaffold would be the ethyl ester, the chloro substituent, and the methoxy (B1213986) group.

A hypothetical study would involve synthesizing analogues where:

The ethyl ester at the 3-position is replaced with other alkyl esters (e.g., methyl, propyl), amides, or carboxylic acids to probe the importance of this group for target interaction and cell permeability.

The chloro group at the 6-position is substituted with other halogens (fluoro, bromo) or with hydrogen, alkyl, or cyano groups to understand the electronic and steric requirements at this position.

The methoxy group at the 4-position is replaced with other alkoxy groups of varying chain lengths or with a hydroxyl or amino group to evaluate the role of this hydrogen bond acceptor/donor.

The in vitro potency of each synthesized analogue would then be determined using a relevant biological assay, for instance, an enzyme inhibition assay or a cell-based assay measuring a specific cellular response. The results would typically be presented in a data table, as illustrated hypothetically below.

Table 1: Hypothetical In Vitro Potency of this compound Analogues

| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 6) | In Vitro Potency (e.g., IC50, µM) |

| 1 | -COOEt | -OCH3 | -Cl | Data Not Available |

| Analogue 1a | -COOH | -OCH3 | -Cl | Data Not Available |

| Analogue 1b | -CONH2 | -OCH3 | -Cl | Data Not Available |

| Analogue 2a | -COOEt | -OH | -Cl | Data Not Available |

| Analogue 2b | -COOEt | -OC2H5 | -Cl | Data Not Available |

| Analogue 3a | -COOEt | -OCH3 | -F | Data Not Available |

| Analogue 3b | -COOEt | -OCH3 | -Br | Data Not Available |

IC50: The half maximal inhibitory concentration.

Analysis of such data would reveal critical insights. For example, if analogues with a carboxylic acid at R1 (Analogue 1a) show significantly higher potency, it might suggest a key ionic interaction with the biological target. Similarly, the trend in potency with different halogens at R3 could indicate the importance of electronegativity or atomic size for activity.

Influence of Stereochemistry on Molecular Interactions

Stereochemistry can play a profound role in the biological activity of a molecule, as biological targets such as enzymes and receptors are chiral environments. While this compound itself does not possess a stereocenter, the introduction of chiral centers into its analogues could lead to significant differences in their molecular interactions and, consequently, their in vitro potency.

For instance, if one of the substituent modifications introduced a chiral carbon (e.g., a branched alkyl ester or a chiral side chain), it would be imperative to separate and test the individual enantiomers. The differential activity between enantiomers, known as eudismic ratio, provides strong evidence for a specific, three-dimensional interaction with the biological target.

A hypothetical investigation would involve:

Synthesis of a racemic mixture of a chiral analogue.

Chiral separation of the enantiomers (R and S forms).

In vitro testing of the racemate and each individual enantiomer.

The results could be tabulated as shown in the hypothetical table below.

Table 2: Hypothetical Influence of Stereochemistry on In Vitro Potency

| Compound ID | Stereochemistry | In Vitro Potency (e.g., IC50, µM) |

| Analogue 4 (racemic) | R/S | Data Not Available |

| Analogue 4a | R | Data Not Available |

| Analogue 4b | S | Data Not Available |

A significant difference in potency between Analogue 4a and 4b would strongly suggest that the stereochemical arrangement of the atoms is crucial for optimal binding to the target. This information is invaluable for refining the pharmacophore model and designing more selective and potent compounds.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For ethyl 6-chloro-4-methoxynicotinate, this method could be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Although specific docking studies on this compound are not documented in the available literature, the methodology has been widely applied to other pyridine (B92270) derivatives. For instance, in silico screening of pyridine-based compounds has been used to identify potential inhibitors for enzymes like dihydrofolate reductase (DHFR), a target for anticancer drugs. asianpubs.orgresearchgate.netresearchgate.net The general approach involves docking a library of compounds, including structures like this compound, into the active site of a protein of interest. The binding affinity and interaction patterns are then analyzed. Key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues. For this molecule, the pyridine nitrogen and the ester and methoxy (B1213986) oxygens could act as hydrogen bond acceptors, while the chlorinated pyridine ring could engage in various hydrophobic and halogen-bond interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. nih.govnih.gov These calculations can provide insights into molecular structure, stability, and reactivity. For this compound, DFT calculations could be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests higher reactivity. The methoxy group (-OCH₃) is an electron-donating group, which would be expected to increase the electron density of the pyridine ring, while the chlorine atom is an electron-withdrawing group. Quantum calculations can precisely map these electronic effects, predicting sites susceptible to nucleophilic or electrophilic attack. For example, studies on related methoxypicolinic acids have used DFT to analyze the effects of substituents on the electronic properties and reactivity of the pyridine ring. academicjournals.org

Basic computed properties for this compound are available from chemical suppliers and provide a starting point for more advanced theoretical studies. chemscene.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 215.63 g/mol | chemscene.com |

| Molecular Formula | C₉H₁₀ClNO₃ | chemscene.com |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | chemscene.com |

| LogP (octanol-water partition coefficient) | 1.9203 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The presence of three rotatable bonds—around the ester group and the methoxy group—means the molecule can adopt various conformations. chemscene.com

Studies on similar molecules, like 2-methoxypyridine, have utilized microwave spectroscopy combined with ab initio calculations to determine the molecule's precise structure and the rotational barrier of the methyl group. nih.gov A similar approach for this compound would reveal its preferred geometry and the energy landscape of its conformational changes.

Molecular dynamics (MD) simulations could further extend this analysis by modeling the molecule's behavior over time in a simulated biological environment, such as in water or a lipid bilayer. MD simulations are used to study the stability of ligand-protein complexes derived from docking and can provide a more dynamic picture of the interactions, including the role of solvent molecules. nih.gov

In Silico Screening for Novel Biological Targets

In silico screening, also known as virtual screening, is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given its chemical structure, this compound could be included as part of a larger library of pyridine derivatives for such screening campaigns. asianpubs.orgrsc.org

The process often starts with defining a pharmacophore model based on known active ligands or the structure of the target's active site. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. Compounds from a database are then filtered based on their ability to match this pharmacophore. This compound possesses features common to many biologically active molecules, making it a candidate for screening against various targets. The pyridine scaffold itself is present in numerous approved drugs and is known to interact with a wide range of biological targets. asianpubs.org

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry is increasingly used to predict the feasibility and outcome of chemical reactions. For a molecule like this compound, theoretical models could be employed to explore potential synthetic routes and predict reaction outcomes under different conditions.

For instance, the chlorine atom on the pyridine ring is a potential site for nucleophilic substitution reactions. Computational models can calculate the activation energies for the reaction of this compound with various nucleophiles, helping to predict which reactions are most likely to be successful and under what conditions. These models can also help to understand and predict regioselectivity in cases where multiple reaction sites exist. While specific predictive models for the synthesis of this compound are not found in the searched literature, the general principles of using quantum chemistry to model reaction mechanisms and predict outcomes are well-established.

Green Chemistry Principles in Synthesis of Ethyl 6 Chloro 4 Methoxynicotinate

Atom Economy and Reaction Efficiency Optimization

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. sigmaaldrich.comwikipedia.org In the synthesis of ethyl 6-chloro-4-methoxynicotinate, traditional methods may involve multi-step processes with the use of stoichiometric reagents, leading to lower atom economy. For instance, a common synthetic route involves the esterification of 4-chloro-6-methoxynicotinic acid with ethanol (B145695). While the esterification step itself can be efficient, the synthesis of the nicotinic acid precursor often generates byproducts.

To enhance atom economy, research focuses on developing more direct and efficient synthetic pathways. This includes exploring catalytic methods that reduce the need for stoichiometric reagents and designing reactions where a greater proportion of the reactant atoms are incorporated into the desired product. numberanalytics.comnih.gov Optimizing reaction conditions, such as temperature and pressure, also plays a crucial role in improving reaction efficiency and minimizing waste. numberanalytics.com

Table 1: Comparison of Theoretical Atom Economy in Different Synthetic Approaches

| Synthetic Approach | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional Esterification | 4-chloro-6-methoxynicotinic acid, Ethanol, Sulfuric Acid (catalyst), Dehydrating agent | This compound | Water, Used dehydrating agent | Moderate |

| Ideal Catalytic Synthesis | Precursor A, Precursor B, Catalyst | This compound | Minimal/None | High |

Note: This table provides a conceptual comparison. Actual atom economy percentages would require specific reaction stoichiometry.

Solvent Selection and Minimization of Waste Generation

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste generation. nih.gov Traditional syntheses may employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, solvent-free conditions. researchgate.net

For the synthesis of this compound, research efforts are directed towards:

Replacing hazardous solvents: Substituting chlorinated hydrocarbons or volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids.

Solvent reduction: Optimizing reaction conditions to minimize the volume of solvent required.

Solvent-free synthesis: Developing solid-state or melt-phase reactions that eliminate the need for a solvent altogether.

Minimizing waste also involves the careful selection of reagents to avoid the formation of toxic byproducts that require specialized disposal. epa.gov

Development of Catalytic and Reagent-Free Synthetic Methods

Catalysis is a cornerstone of green chemistry, offering a pathway to more efficient and selective reactions. sigmaaldrich.comnih.gov Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can facilitate a reaction multiple times, thereby minimizing waste. epa.gov

In the context of synthesizing this compound, the development of novel catalysts can lead to:

Increased reaction rates: Accelerating the conversion of reactants to products.

Improved selectivity: Directing the reaction towards the desired product and minimizing the formation of isomers or other byproducts.

Milder reaction conditions: Enabling reactions to occur at lower temperatures and pressures, thus saving energy.

Reagent-free methods, where reactions are induced by energy inputs such as heat, light (photochemistry), or sound (sonochemistry), represent an even greener approach by eliminating the need for any additional chemical activators.

Microwave-Assisted and Flow Chemistry Approaches in Nicotinate (B505614) Synthesis

Microwave-assisted organic synthesis (MAOS) and flow chemistry are two powerful technologies that align with the principles of green chemistry and have shown significant potential in the synthesis of nicotinate derivatives. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. youtube.comresearchgate.net This is due to the direct interaction of microwaves with polar molecules in the reaction, resulting in uniform and instantaneous heating. nih.gov For the synthesis of nicotinate esters, MAOS can offer advantages such as:

Accelerated reaction rates: Shortening synthesis times from hours to minutes. youtube.com

Higher yields and purity: Minimizing side reactions and byproduct formation.

Reduced solvent use: The efficiency of microwave heating can sometimes allow for reactions to be run in smaller volumes of solvent. youtube.com

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor where the reaction takes place. This technique offers several advantages over traditional batch processing:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be accurately controlled, leading to better reproducibility and safety.

Enhanced heat and mass transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and mixing.

Scalability: Reactions developed in the lab can be more easily scaled up for industrial production.

Integration with other technologies: Flow reactors can be coupled with microwave heating for even greater efficiency. nih.govresearchgate.net

Process Intensification and Sustainability Assessment for Production

Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, this involves a holistic approach that considers the entire lifecycle of the product.

Key aspects of process intensification include:

Miniaturization: Using microreactors or other small-scale equipment to improve safety and control.

Integration of steps: Combining multiple reaction and separation steps into a single, continuous process to reduce waste and energy consumption.

Use of alternative energy sources: Employing microwaves, ultrasound, or photochemical methods to drive reactions more efficiently.

A comprehensive sustainability assessment goes beyond just the chemical synthesis and evaluates the environmental impact of the entire process, from the sourcing of raw materials to the final disposal of the product. This includes metrics such as energy consumption, water usage, and the generation of greenhouse gases. The goal is to create a truly sustainable manufacturing process that is both economically viable and environmentally responsible.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are fundamental to the structural elucidation of Ethyl 6-chloro-4-methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For analogous compounds like 6-chloro-4-ethoxynicotinic acid, ¹H NMR spectra are used to confirm the structure. chemicalbook.com In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the ethyl ester protons, with chemical shifts and coupling patterns confirming their relative positions.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound (molecular formula C₉H₁₀ClNO₃), the expected molecular weight is approximately 215.63 g/mol . appchemical.comchemscene.com High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. For nicotinic acid and its derivatives, key vibrational peaks include C-H stretching (around 2808-3081 cm⁻¹), C=O stretching of the ester group (around 1703-1714 cm⁻¹), and C=C stretching of the aromatic ring (around 1594 cm⁻¹). researchgate.net The presence of the C-Cl and C-O ether bonds would also give rise to specific bands in the fingerprint region. vscht.cz

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region between 220 and 300 nm, corresponding to π-π* transitions of the aromatic system. nih.govresearchgate.net The specific absorption maxima for this compound would be influenced by the substituents on the pyridine ring.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic protons, methoxy protons, and ethyl group (quartet and triplet). |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for aromatic carbons, carbonyl carbon, methoxy carbon, and ethyl carbons. |

| Mass Spec. | Molecular Ion Peak (m/z) | ~215.6 (corresponding to [M]⁺ or [M+H]⁺). |

| IR | Wavenumber (cm⁻¹) | ~1710 (C=O stretch), ~3000-3100 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1000-1300 (C-O stretch). |

| UV-Vis | λmax (nm) | Absorption maxima expected in the 220-300 nm range. |

Chromatographic Methods (e.g., HPLC, GC) for Purity and Reaction Progress

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of nicotinic acid and its derivatives. Reversed-phase columns are often employed, and detection is typically carried out using a UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm. researchgate.net The method can be used to quantify the amount of this compound in a sample by comparing its peak area to that of a known standard.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like nicotinic acid esters. For related compounds like nicotinamide (B372718), GC methods have been developed that involve derivatization to increase volatility and improve separation. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is particularly useful for monitoring the disappearance of reactants and the appearance of products over the course of a reaction.

X-ray Crystallography for Solid-State Structure Elucidation of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself may not be publicly available, the structures of numerous nicotinic acid derivatives and other substituted pyridines have been determined. grafiati.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Analyzing the crystal structures of analogues provides invaluable insight into the steric and electronic effects of substituents on the pyridine ring, which can influence the compound's physical properties and reactivity.

Hyphenated Analytical Techniques (e.g., GC/MS for reaction monitoring)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of reaction mixtures. GC separates the various components, which are then introduced into the mass spectrometer for identification based on their mass spectra. GC-MS is highly effective for identifying reaction byproducts and intermediates in syntheses involving pyridine derivatives. nih.govmdpi.com For reaction monitoring, small aliquots of the reaction mixture can be taken at different time points, allowing for a detailed understanding of the reaction kinetics. researchgate.netsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or stable for GC analysis, LC-MS is the preferred method. It is particularly useful in the analysis of hydrophilic metabolites of nicotinic acid and its derivatives. nih.gov

Quantitative Analysis for Reaction Yield and Selectivity Determination

Accurate quantification of the product is essential for determining the yield and selectivity of a reaction.

Chromatographic Quantification: Both HPLC and GC can be used for quantitative analysis by creating a calibration curve from standards of known concentration. By analyzing the reaction mixture and comparing the peak area of the product to the calibration curve, the exact amount of this compound formed can be determined. This is crucial for calculating the reaction yield.

Quantitative NMR (qNMR): NMR spectroscopy can also be used for quantitative analysis. By integrating the signals of the product and an internal standard of known concentration, the concentration of the product can be determined directly from the NMR spectrum. This method is non-destructive and can be highly accurate.

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound and enables the precise monitoring of its synthesis, ensuring the production of a high-purity compound and the optimization of reaction conditions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of Ethyl 6-chloro-4-methoxynicotinate and its derivatives will likely focus on improving efficiency, sustainability, and cost-effectiveness. While traditional methods like the esterification of the corresponding nicotinic acid are established, research is moving towards more advanced and greener alternatives.

Future efforts could explore:

Enzyme-Catalyzed Synthesis: The use of lipases, such as Novozym® 435 from Candida antarctica, has proven effective for creating nicotinamide (B372718) derivatives. nih.gov Applying this biocatalytic approach to the amidation or transesterification of this compound could offer high yields under mild conditions. nih.gov

Continuous-Flow Microreactors: Coupling enzymatic catalysis with continuous-flow microreactor technology can dramatically reduce reaction times and improve product yields compared to batch processes. nih.gov This method offers a scalable and efficient strategy for the production of novel derivatives. nih.gov

Modified Borohydride Reductions: For producing alcohol derivatives from the ester, exploring enhanced reducing systems like a sodium borohydride-methanol system could provide a simple, inexpensive, and high-yield protocol. scholarsresearchlibrary.com

These innovative approaches promise not only to enhance synthetic efficiency but also to align with the growing demand for sustainable chemical manufacturing.

Design and Synthesis of Advanced Analogues with Tuned Molecular Properties

The core structure of this compound is ripe for modification to create advanced analogues with fine-tuned properties for various applications. The chloro and methoxy (B1213986) groups are particularly important as they influence the molecule's binding affinity and specificity with biological targets.

Future design and synthesis could focus on:

Substitution of the Chloro Group: The chlorine atom at the 6-position is a suitable leaving group for nucleophilic substitution reactions. Introducing different amines, thiols, or other functional groups could lead to a library of new compounds with diverse electronic and steric properties.

Modification of the Methoxy Group: Altering the methoxy group at the 4-position, for instance, by demethylation followed by re-alkylation with different alkyl or aryl groups, could modulate the compound's lipophilicity and hydrogen-bonding capabilities.

Varying the Ester Moiety: Replacing the ethyl ester with other esters (e.g., methyl, propyl) or converting it to an amide can significantly impact the molecule's reactivity and biological interactions. mdpi.com

The systematic synthesis of such analogues, as demonstrated in the development of other nicotinic acid derivatives for fungicidal or anti-inflammatory purposes, will be crucial for establishing structure-activity relationships (SAR). mdpi.comnih.gov

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery of novel analogues with desired functions, a synergistic approach combining computational modeling and experimental validation is essential. This integrated strategy allows for the rational design of molecules, saving significant time and resources.

Key integrated methodologies include:

Molecular Docking: This technique can predict the binding orientation and affinity of designed analogues within the active site of a specific enzyme or receptor, such as VEGFR-2 or cyclooxygenase-2 (COX-2), which are known targets for nicotinamide derivatives. nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and optimized geometry of this compound and its potential analogues. mdpi.comnih.gov This provides insight into the molecule's intrinsic properties.

Molecular Dynamics (MD) Simulations: MD simulations can establish the stability of a ligand-receptor complex over time, confirming the viability of interactions predicted by docking studies. mdpi.com

By using computational tools to pre-screen virtual libraries of analogues, researchers can prioritize the synthesis of candidates with the highest probability of success, as confirmed by subsequent experimental validation. mdpi.comnih.gov

Table 1: Computational Tools in Rational Drug Design

| Computational Method | Application in Designing Analogues | Potential Insights |

| Molecular Docking | Predict binding modes and affinities to target proteins. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Density Functional Theory (DFT) | Optimize molecular geometry and calculate electronic properties. | Understanding of chemical reactivity and stability. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes over time. |

Development of High-Throughput Screening for New Applications

High-Throughput Screening (HTS) is a powerful tool for rapidly testing large libraries of compounds to identify new biological activities or applications. For this compound and its synthesized analogues, developing targeted HTS assays could uncover previously unknown utilities.

Future HTS campaigns could be designed to:

Identify Enzyme Inhibitors: Libraries of analogues can be screened against panels of enzymes, such as kinases, proteases, or topoisomerases, to find specific inhibitors. nih.govthermofisher.com

Discover Antimicrobial Agents: Screening against a diverse range of bacteria and fungi could identify compounds with potent antimicrobial or biofilm-inhibitory effects. mdpi.com

Find Modulators of Cellular Pathways: Whole-cell screening assays can identify compounds that modulate specific cellular processes, such as mitochondrial function or inflammatory responses. nih.govmdpi.com

The development of robust and miniaturized HTS assays, potentially using fluorescence-based readouts or colorimetric methods, would be essential for efficiently screening large compound libraries and accelerating the discovery of new lead molecules. nih.govnih.gov

Investigation of Broader Biological System Interactions In Vitro and Mechanistic Insights

While the potential applications of this compound are suggested by its chemical structure, detailed in vitro studies are necessary to understand its interactions with biological systems and elucidate its mechanisms of action.

Future investigations should include:

Cell-Based Assays: Evaluating the effect of the compound and its analogues on various cell lines (e.g., cancer cells, immune cells) can reveal potential anti-proliferative or anti-inflammatory activities. nih.govnih.gov For example, assessing the inhibition of inflammatory mediators like TNF-α and IL-6 in macrophage cell lines could be a starting point. nih.gov

Enzyme Inhibition Assays: Quantitative assays are needed to determine the potency and selectivity of active compounds against specific enzyme targets identified through screening.

Mechanistic Studies: For lead compounds, deeper mechanistic studies are crucial. This could involve investigating effects on gene expression (e.g., iNOS, COX-2), protein-protein interactions, or specific signaling pathways to understand how the molecule exerts its biological effect. nih.govnih.gov

These in vitro investigations will provide the foundational biological data necessary to validate the potential of this compound derivatives as leads for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.